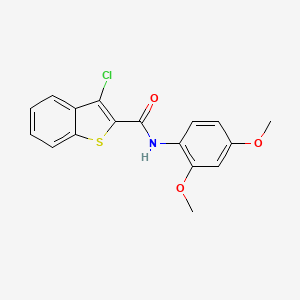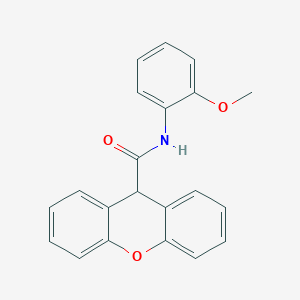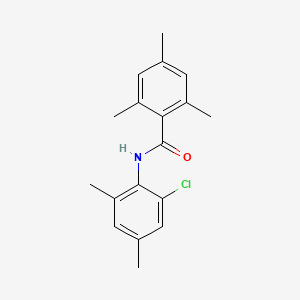![molecular formula C19H24N4O B5669060 (1S*,5R*)-6-methyl-3-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669060.png)
(1S*,5R*)-6-methyl-3-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex bicyclic and polycyclic molecules often involves multi-step reactions, including one-pot synthesis and cycloadditions. For instance, compounds related to the target molecule might be synthesized through catalyzed one-pot reactions, utilizing catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene for the efficient synthesis of tetrahydro-4H-chromenes and related structures in aqueous mediums, highlighting mild reaction conditions and excellent yields (Khurana, Nand, & Saluja, 2014). Additionally, 1,3-dipolar cycloadditions have been employed in synthesizing optically pure cyclopropanes from diazoalkanes and enantiopure substrates, demonstrating the versatility of synthesis strategies in creating complex bicyclic structures (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonanes and similar compounds involves intricate arrangements of atoms, often necessitating detailed analysis methods such as X-ray crystallography. For instance, certain diazabicyclo nonan derivatives exhibit significant repulsion between axial N-atoms, distorting the cyclohexane chairs and influencing the molecule's overall structure and reactivity (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).
Chemical Reactions and Properties
Diazabicyclo nonanes undergo various chemical reactions, including 1,3-dipolar cycloadditions, which facilitate the synthesis of pyrazole derivatives and cyclopropanes, indicating a wide range of reactivity and potential applications in synthesizing complex organic molecules (Cruz Cruz et al., 2009). Furthermore, these compounds can engage in cycloaddition reactions with ethyl diazoacetate, leading to pyrazole-5-carboxylates through a domino cycloaddition-water elimination process, underscoring their versatile chemical behavior (Gioiello et al., 2009).
Physical Properties Analysis
The physical properties of these molecules, such as melting points, solubility, and crystalline structure, are closely tied to their molecular structure. For example, the crystal structure of certain derivatives reveals intermolecular hydrogen bonds and cis configurations of substituents, which can influence solubility and melting points (Cerchiaro et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, are fundamental for understanding the utility of these compounds in synthetic chemistry. The ability of diazabicyclo nonanes to participate in cycloadditions and one-pot syntheses illustrates their reactivity and potential as intermediates in organic synthesis (Khurana et al., 2014).
properties
IUPAC Name |
(1S,5R)-6-methyl-3-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-5-3-4-6-18(14)23-11-15(9-20-23)10-22-12-16-7-8-17(13-22)21(2)19(16)24/h3-6,9,11,16-17H,7-8,10,12-13H2,1-2H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDRFXDRRHYUCP-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)CN3CC4CCC(C3)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C=C(C=N2)CN3C[C@@H]4CC[C@H](C3)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B5668990.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5668997.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-3-methylpiperidine](/img/structure/B5669005.png)
![8-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669007.png)

![3-[1-(cyclopent-3-en-1-ylcarbonyl)piperidin-3-yl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5669013.png)
![5-(5-methyl-1,3-oxazol-4-yl)-3-[2-(methylthio)ethyl]-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5669016.png)

![7-methoxy-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5669039.png)
![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669048.png)
![3-(rel-(3S,4R)-3-cyclopropyl-4-{[(5-methyl-2-pyrazinyl)carbonyl]amino}-1-pyrrolidinyl)propanoic acid hydrochloride](/img/structure/B5669061.png)
![3-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5669068.png)

